molecular formula C17H21F2N5 B15120788 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

Cat. No.: B15120788
M. Wt: 333.4 g/mol
InChI Key: LIYFSZCDFNYOII-UHFFFAOYSA-N
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Description

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group and a piperazine ring, which is further substituted with a 3,5-difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of 3,5-Difluorophenylmethyl Group: The final step involves the substitution of the piperazine ring with the 3,5-difluorophenylmethyl group using a nucleophilic substitution reaction with 3,5-difluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(3,5-dichlorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine: Similar structure but with chlorine atoms instead of fluorine.

    4-{4-[(3,5-dimethylphenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the 3,5-difluorophenylmethyl group in 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C17H21F2N5/c1-2-20-17-21-4-3-16(22-17)24-7-5-23(6-8-24)12-13-9-14(18)11-15(19)10-13/h3-4,9-11H,2,5-8,12H2,1H3,(H,20,21,22)

InChI Key

LIYFSZCDFNYOII-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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